6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
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Overview
Description
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrazine, a nitrogen-containing heterocycle, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyclopropylmethylamine to yield the desired carboxamide . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Comparison with Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.
N-phenylpyrazine-2-carboxamides: Known for their anti-mycobacterial activity.
Pyrazine derivatives: Various derivatives have been studied for their antimicrobial and antifungal properties.
Uniqueness: 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropylmethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target sites.
Biological Activity
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C_10H_11ClN_2O
- Molecular Weight : 210.66 g/mol
- Structure : The compound features a pyrazine ring substituted with a chloro group and a cyclopropylmethyl moiety, which contributes to its biological properties.
The primary mechanism of action for this compound is believed to involve the inhibition of mycolic acid synthesis in mycobacterial species, which is crucial for the integrity of the bacterial cell wall. This action positions it as a potential candidate for anti-tubercular therapies, similar to the established drug pyrazinamide.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial and fungal strains. Preliminary findings suggest:
- Antibacterial Activity : Effective against strains such as Mycobacterium tuberculosis and other Gram-positive bacteria.
- Antifungal Activity : Demonstrates inhibitory effects on common fungal pathogens, making it a candidate for further exploration in antifungal therapies.
In Vitro Studies
A series of studies have assessed the compound's biological activity using various in vitro assays:
- MTT Assay : Used to evaluate cytotoxicity against human dermal fibroblast (HDF) cells, showing moderate cytotoxic effects at higher concentrations.
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound resulted in increased apoptotic cell death in cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies
-
Study on Antitubercular Activity :
- Research conducted on Mycobacterium tuberculosis highlighted that this compound inhibits bacterial growth effectively at concentrations comparable to first-line antitubercular drugs. The study reported an IC50 value indicating significant potency against resistant strains.
-
Antifungal Evaluation :
- In a comparative study with standard antifungal agents, this compound demonstrated lower minimum inhibitory concentrations (MICs) against Candida albicans and Aspergillus niger, supporting its candidacy for further development as an antifungal treatment.
Data Summary
Biological Activity | IC50 Values | Observations |
---|---|---|
Antitubercular | ~5 µM | Effective against resistant strains |
Antifungal | ~10 µM | Lower MIC compared to standard agents |
Cytotoxicity (HDF) | >50 µM | Moderate cytotoxic effects observed |
Properties
Molecular Formula |
C9H10ClN3O |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14) |
InChI Key |
VGNOUMIFHSSXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
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